N-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide
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Overview
Description
N-(4-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoxaline core, a chlorinated phenyl group, and a carbamoyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated phenyl halide reacts with the quinoxaline core.
Carbamoylation: The carbamoyl group is introduced through the reaction of the intermediate with an isocyanate derivative.
Final Coupling: The final step involves coupling the intermediate with N-methylpropanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Interacting with DNA: Binding to DNA and interfering with replication and transcription.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-methylphenyl)-N
,N
-dimethylurea : Another compound with a chlorinated phenyl group and carbamoyl moiety.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with a similar chlorinated phenyl group and potential biological activity.
Uniqueness
N-(4-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its quinoxaline core and carbamoyl moiety differentiate it from other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C21H21ClN4O3 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-[4-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-3-oxoquinoxalin-2-yl]-N-methylpropanamide |
InChI |
InChI=1S/C21H21ClN4O3/c1-4-19(28)25(3)20-21(29)26(17-11-6-5-9-16(17)24-20)12-18(27)23-15-10-7-8-14(22)13(15)2/h5-11H,4,12H2,1-3H3,(H,23,27) |
InChI Key |
PNAFRYVBOTURMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=C(C(=CC=C3)Cl)C |
Origin of Product |
United States |
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